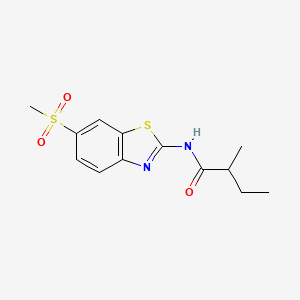

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide

Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide (compound ID: Y030-5642) is a benzothiazole-derived amide characterized by a methanesulfonyl (-SO₂CH₃) substituent at the 6-position of the benzothiazole ring and a branched 2-methylbutanamide group at the 2-position (Fig. 1). Its molecular formula is C₁₅H₁₈N₂O₃S₂, with an average molecular mass of 332.39 g/mol .

Properties

Molecular Formula |

C13H16N2O3S2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |

InChI |

InChI=1S/C13H16N2O3S2/c1-4-8(2)12(16)15-13-14-10-6-5-9(20(3,17)18)7-11(10)19-13/h5-8H,4H2,1-3H3,(H,14,15,16) |

InChI Key |

CAHDAIQLPLVTBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Benzothiazole derivatives are a versatile class of compounds with diverse biological activities. Below, N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide is compared to analogs based on substituent effects, biological activity, and physicochemical properties.

Substituent Variations at the 6-Position of Benzothiazole

The 6-position substituent critically modulates bioactivity and physicochemical parameters. Key analogs include:

- Methoxy (-OCH₃) and Nitro (-NO₂) Groups: These electron-withdrawing substituents enhance antimicrobial potency, likely by improving DNA gyrase binding (as seen in BTC-j and BTC-r) .

- Trifluoromethyl (-CF₃) : This group increases lipophilicity and enzymatic inhibition, as demonstrated by BTA’s high CK-1δ inhibitory activity .

Amide Side Chain Modifications

Variations in the amide side chain influence steric effects and target selectivity:

- The urea derivative (Compound 9) exhibits anticancer activity, suggesting that rigid linkers (e.g., urea) may favor interactions with enzymes like β-glucuronidase .

- The 2-methylbutanamide group in the target compound provides a branched aliphatic chain, which may reduce metabolic degradation compared to aryl-containing analogs (e.g., 2-phenylbutanamide) .

Physicochemical and Structural Comparisons

- Molecular Weight : The target compound (332.39 g/mol) is heavier than analogs like BTC-j (MW ~350 g/mol) and lighter than BTA (MW ~423 g/mol) .

- Crystallography: Related benzothiazole amides (e.g., N-(1,3-benzothiazol-2-YL)benzamide) exhibit monoclinic crystal systems with volumes ~1169–1195 ų, suggesting similar packing efficiencies for the target compound .

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16N4O3S2

- Molecular Weight : 388.5 g/mol

- CAS Number : 2415488-47-8

The compound features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and antitumor properties. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Benzothiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. In studies, compounds with similar structures exhibited inhibition against Escherichia coli and Staphylococcus aureus .

- Antitumor Activity : Research indicates that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds with similar benzothiazole structures were shown to exhibit IC50 values as low as 6.26 μM against lung cancer cell lines .

- Neuroprotective Effects : Some derivatives have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease, showcasing dual-action mechanisms that include acetylcholinesterase inhibition and amyloid-beta binding .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a promising antibacterial profile with significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL |

| This compound | MIC = 8 µg/mL | MIC = 4 µg/mL |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., HCC827 and NCI-H358) revealed that the compound significantly reduced cell viability at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| MRC-5 (normal fibroblast) | 20.46 |

These findings suggest that while the compound is effective against cancer cells, it also affects normal cells, indicating the need for further optimization to enhance selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.